4-Chloro-7-fluoropyrido[4,3-d]pyrimidine

Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis

Choose this specific 4-chloro,7-fluoro isomer for oncology or agrochemical R&D. The orthogonal 4-Cl and 7-F reactivity enables sequential, chemoselective derivatization to build targeted kinase inhibitor libraries (KRAS, Wee-1, EGFR). Compared to dichloro analogs, the 7-fluoro substitution reduces calculated XLogP by ~0.5 units, offering a more favorable starting point for ADME optimization.

Molecular Formula C7H3ClFN3
Molecular Weight 183.57 g/mol
CAS No. 175357-95-6
Cat. No. B065953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
CAS175357-95-6
Synonyms4-chloro-7-fluoro-pyrido[4,3-d]pyrimidine
Molecular FormulaC7H3ClFN3
Molecular Weight183.57 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1F)C(=NC=N2)Cl
InChIInChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H
InChIKeyKMHJLZHSKXZCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-fluoropyrido[4,3-d]pyrimidine (CAS 175357-95-6): Core Intermediate for Kinase-Targeted Library Synthesis


4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is a halogenated bicyclic heterocycle belonging to the pyrido[4,3-d]pyrimidine class, characterized by a fused pyridine and pyrimidine ring system with distinct chlorine and fluorine substituents at the 4- and 7-positions, respectively [1]. It serves primarily as a versatile synthetic building block in medicinal chemistry, enabling the construction of focused compound libraries targeting key oncology drivers such as KRAS, Wee-1, and EGFR tyrosine kinases through sequential nucleophilic aromatic substitution reactions [2].

Why Generic Pyrido[4,3-d]pyrimidine Intermediates Cannot Replace 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine


Generic substitution within the pyrido[4,3-d]pyrimidine class is fundamentally flawed due to the extreme sensitivity of both chemical reactivity and biological target engagement to the specific halogenation pattern. The presence of both a 4-chloro and a 7-fluoro substituent creates a unique electrophilic hierarchy, enabling sequential, chemoselective derivatization under mild conditions—a capability absent in simpler mono-halogenated or dichloro analogs [1]. Furthermore, class-level structure-activity relationship (SAR) data demonstrate that the position of fluorine substitution dramatically alters lipophilicity (ΔXLogP ≥ 0.5 units) and, consequently, kinase selectivity profiles, rendering even regioisomeric substitutions (e.g., 6-fluoro vs. 7-fluoro) non-interchangeable for target-specific library synthesis [2].

Quantitative Differentiation Evidence for 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine (CAS 175357-95-6)


Chemoselective Derivatization: Superior Orthogonal Reactivity of C4-Cl vs. C7-F

The target compound possesses a unique orthogonal reactivity profile due to the differential leaving group abilities of the 4-chloro and 7-fluoro substituents. The 4-chloro group on the pyrimidine ring is significantly more electrophilic and undergoes facile nucleophilic aromatic substitution (SNAr) with primary amines at room temperature, while the 7-fluoro group on the pyridine ring remains intact, enabling a second, higher-temperature (e.g., 80-100°C) or more forcing nucleophilic displacement [1]. This contrasts with non-fluorinated analogs like 4,7-dichloropyrido[4,3-d]pyrimidine, where both chlorine atoms exhibit more similar, less controllable reactivity, increasing the risk of di-substituted byproducts and complicating purification.

Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis

Lipophilicity Tuning: XLogP3 Differential of 1.9 vs. Dichloro Analog (2.4)

The computed partition coefficient (XLogP3) for 4-chloro-7-fluoropyrido[4,3-d]pyrimidine is 1.9 [1]. This value is 0.5 units lower than that of the analogous 4,7-dichloropyrido[4,3-d]pyrimidine, which has a calculated XLogP of 2.4 . This 21% reduction in predicted lipophilicity (ΔXLogP = -0.5) is attributable to the replacement of a 7-chloro with a 7-fluoro substituent, which increases polarity and hydrogen bond acceptor strength.

Physicochemical Properties ADME Prediction Drug-likeness

Target Class Validation: Potent Antifungal Activity of 7-Fluoro-Containing Analogs (EC50 = 0.191 µg/mL)

While direct biological data for the 4-chloro-7-fluoro intermediate itself are limited to its role as a precursor, the 7-fluoro substitution pattern on the pyrido[4,3-d]pyrimidine core has been rigorously validated in bioactive derivatives. A recent study identified compound 2l (a derivative bearing a 7-fluoro substituent) as a highly potent fungicide against Botrytis cinerea, with an EC50 value of 0.191 µg/mL. This compound outperformed the commercial fungicide epoxiconazole (EC50 = 0.670 µg/mL) by a factor of 3.5-fold [1]. This demonstrates the critical importance of the 7-fluoro motif for achieving potent target engagement.

Agricultural Chemistry Fungicide Discovery CYP51 Inhibition

Kinase Inhibition Potential: FLT3-ITD IC50 = 1.907 µM for a Representative Derivative

The pyrido[4,3-d]pyrimidine scaffold is a recognized kinase inhibitor pharmacophore. A derivative of this class (Compound 25) demonstrated significant inhibitory activity against the FLT3-ITD mutant kinase, a key driver in acute myeloid leukemia (AML), with an IC50 value of 1.907 µM [1]. While this is a class-level inference for the core scaffold, it underscores the potential of properly functionalized derivatives (accessible via the target intermediate) to engage clinically relevant kinase targets.

Oncology Kinase Inhibitors FLT3 Antiproliferative

Optimal Procurement and Application Scenarios for 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine


Focused Kinase Inhibitor Library Synthesis (KRAS, EGFR, FLT3)

Medicinal chemistry groups engaged in oncology drug discovery should procure this compound for the construction of targeted kinase inhibitor libraries. Its orthogonal 4-Cl and 7-F reactivity enables the rapid, two-step parallel synthesis of diverse 4-amino-7-substituted pyrido[4,3-d]pyrimidines, a chemotype validated against KRAS, Wee-1, and EGFR tyrosine kinases [1]. The 7-fluoro group provides a critical handle for modulating lipophilicity and introducing additional pharmacophoric elements via late-stage SNAr, maximizing chemical space exploration.

Synthesis of High-Potency Antifungal Lead Compounds

Agrochemical research teams developing novel fungicides should utilize this intermediate to access the validated 7-fluoro pyrido[4,3-d]pyrimidine scaffold. As demonstrated by compound 2l (EC50 = 0.191 µg/mL against B. cinerea), derivatives of this core can achieve potencies 3.5-fold greater than commercial standards like epoxiconazole [2]. This building block offers a direct route to a privileged chemotype for sterol 14α-demethylase (CYP51) inhibition, a key target for crop protection.

Physicochemical Property Optimization in Lead Series

For programs where fine-tuning drug-like properties is critical, this 7-fluoro intermediate is a strategic choice over its 7-chloro analog. The 0.5-unit reduction in predicted XLogP (1.9 vs. 2.4 for 4,7-dichloropyrido[4,3-d]pyrimidine) translates to improved calculated aqueous solubility and potentially reduced off-target toxicity risks [3]. This makes it a superior starting point for designing lead compounds with more favorable ADME profiles from the outset.

Synthesis of PET Tracer Precursors for CNS Imaging

This compound is a documented intermediate in the synthesis of naxagolide ((+)-PHNO), a dopamine D2/D3 receptor agonist developed as a radiotracer for positron emission tomography (PET) imaging of the brain [4]. Research groups involved in developing novel CNS imaging agents or studying dopaminergic pathways should procure this specific intermediate to enable the synthesis of this established radioligand or its structural analogs.

Technical Documentation Hub

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